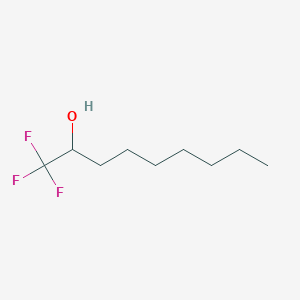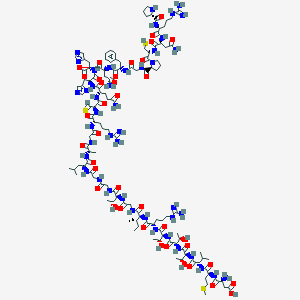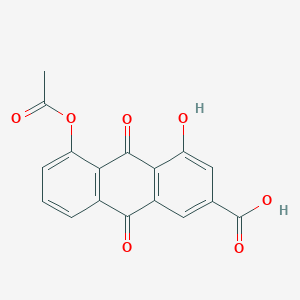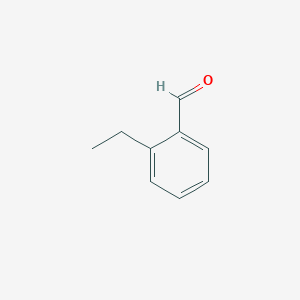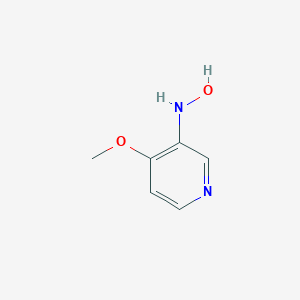
N-(4-methoxypyridin-3-yl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxypyridin-3-yl)hydroxylamine, also known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in chromatin condensation and gene silencing. Mocetinostat is a promising drug candidate for the treatment of cancer and other diseases that involve aberrant gene expression.
Mécanisme D'action
N-(4-methoxypyridin-3-yl)hydroxylamine exerts its therapeutic effects by inhibiting HDACs, which results in the increased acetylation of histones and the activation of gene expression. This leads to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. N-(4-methoxypyridin-3-yl)hydroxylamine has also been shown to modulate the expression of genes involved in immune responses, which may contribute to its antitumor activity.
Effets Biochimiques Et Physiologiques
N-(4-methoxypyridin-3-yl)hydroxylamine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. N-(4-methoxypyridin-3-yl)hydroxylamine has also been shown to modulate the expression of genes involved in immune responses, leading to the activation of antitumor immune responses. In addition, N-(4-methoxypyridin-3-yl)hydroxylamine has been shown to have neuroprotective effects in preclinical models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxypyridin-3-yl)hydroxylamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has demonstrated significant antitumor activity. However, N-(4-methoxypyridin-3-yl)hydroxylamine also has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experimental settings. In addition, N-(4-methoxypyridin-3-yl)hydroxylamine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for the study of N-(4-methoxypyridin-3-yl)hydroxylamine. First, clinical trials are needed to determine its safety and efficacy in humans. Second, further studies are needed to understand the mechanisms underlying its neuroprotective effects in preclinical models of neurological disorders. Third, the potential use of N-(4-methoxypyridin-3-yl)hydroxylamine in combination with other therapies, such as chemotherapy and immunotherapy, should be investigated. Fourth, the development of more potent and selective HDAC inhibitors based on the structure of N-(4-methoxypyridin-3-yl)hydroxylamine may lead to the discovery of new drug candidates for the treatment of cancer and other diseases. Finally, the role of N-(4-methoxypyridin-3-yl)hydroxylamine in regulating gene expression and chromatin structure should be further explored to gain a deeper understanding of its biological effects.
Méthodes De Synthèse
N-(4-methoxypyridin-3-yl)hydroxylamine can be synthesized through a multi-step process that involves the coupling of 4-methoxypyridine-3-boronic acid with 4-bromoaniline, followed by the reduction of the resulting intermediate with hydroxylamine hydrochloride. The final product is obtained through purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(4-methoxypyridin-3-yl)hydroxylamine has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. N-(4-methoxypyridin-3-yl)hydroxylamine has also been tested in preclinical models of cancer and has demonstrated significant antitumor activity. In addition to cancer, N-(4-methoxypyridin-3-yl)hydroxylamine has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease.
Propriétés
Numéro CAS |
151068-23-4 |
|---|---|
Nom du produit |
N-(4-methoxypyridin-3-yl)hydroxylamine |
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
N-(4-methoxypyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-2-3-7-4-5(6)8-9/h2-4,8-9H,1H3 |
Clé InChI |
HGWMUVUJZJWPBJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=NC=C1)NO |
SMILES canonique |
COC1=C(C=NC=C1)NO |
Synonymes |
3-Pyridinamine,N-hydroxy-4-methoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



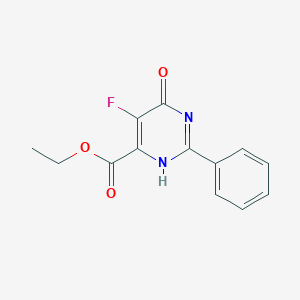
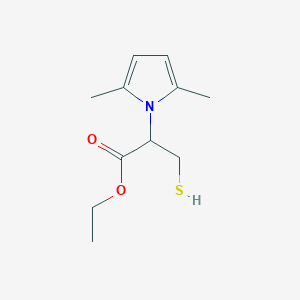
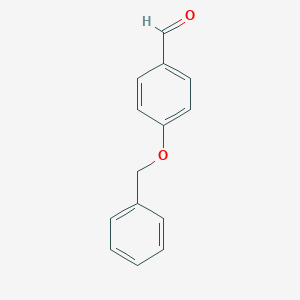
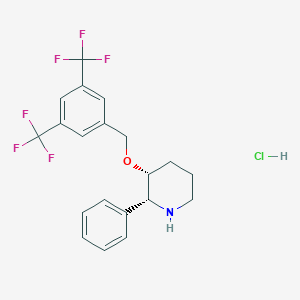
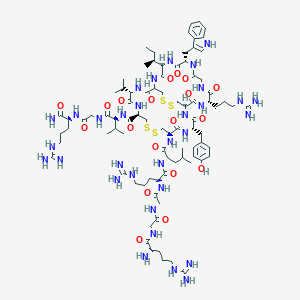
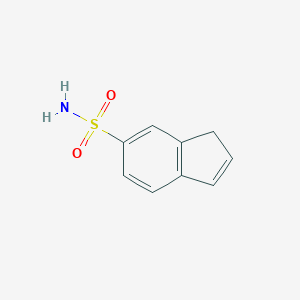
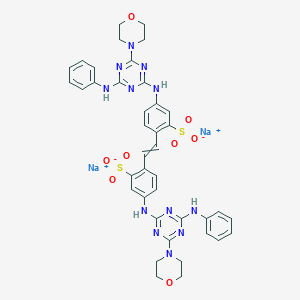

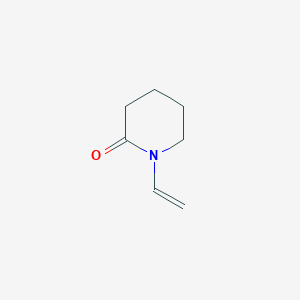
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
